FXR Transactivation Potency of the Hydrolysis Product IsoCDCA vs. CDCA
The hydrolysis product of Methyl Isochenodeoxycholic Acid Ester, isochenodeoxycholic acid (isoCDCA, compound 19), demonstrates superior FXR transactivation potency compared to its 3α-epimer CDCA. In luciferase reporter assays using HepG2 cells transfected with FXR, isoCDCA is described as 'more potent than CDCA in transactivating FXR' . For context, CDCA—the most potent natural FXR ligand—displays an EC₅₀ of approximately 10 μM in this assay system . A structurally related 3β-hydroxyl derivative bearing a 6α-ethyl group (compound 17) transactivates FXR with an EC₅₀ of 1.3 μM, nearly one order of magnitude more potent than natural CDCA . While direct EC₅₀ data for the methyl ester itself have not been reported in primary literature, the methyl ester serves as the immediate precursor to isoCDCA upon hydrolysis, and the free acid's differential potency is the key biological differentiator for this compound series.
| Evidence Dimension | FXR transactivation potency (luciferase reporter assay) |
|---|---|
| Target Compound Data | isoCDCA (hydrolysis product): more potent than CDCA in FXR transactivation; 3β-OH analog (compound 17): EC₅₀ = 1.3 μM |
| Comparator Or Baseline | CDCA (3α-epimer): EC₅₀ ≈ 10 μM; 6-ECDCA reference: EC₅₀ = 500 nM |
| Quantified Difference | isoCDCA > CDCA (exact fold-change not reported for isoCDCA alone); 3β-OH analog compound 17 is ~7.7-fold more potent than CDCA |
| Conditions | HepG2 cells, FXR luciferase reporter assay; 24 h post-transfection, concentration range 100 nM–50 μM |
Why This Matters
For end-users investigating FXR-mediated pathways, isoCDCA-derived compounds provide a potency advantage over natural CDCA while serving as a scaffold for selective FXR agonist development; the methyl ester form enables controlled hydrolysis and downstream functionalization.
- [1] Festa, C., Renga, B., D'Amore, C., Sepe, V., Finamore, C., De Marino, S., ... & Fiorucci, S. (2014). Exploitation of Cholane Scaffold for the Discovery of Potent and Selective Farnesoid X Receptor (FXR) and G-Protein Coupled Bile Acid Receptor 1 (GP-BAR1) Ligands. Journal of Medicinal Chemistry, 57(20), 8477–8495. Lines 296–298: 'isochenodeoxycholic acid (isoCDCA, 19) is more potent than the cognate CDCA in transactivating FXR.' View Source
- [2] Sepe, V., Festa, C., Renga, B., Carino, A., Cipriani, S., Finamore, C., ... & Zampella, A. (2016). Insights on FXR selective modulation. Scientific Reports, 6, 19008. Lines 35–36 (CDCA EC₅₀ ≈ 10 μM); Lines 268–271 (compound 17 EC₅₀ = 1.3 μM). View Source
